molecular formula C15H14N2O4 B2664198 3-Methyl-6-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid CAS No. 2248402-03-9

3-Methyl-6-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid

Cat. No.: B2664198
CAS No.: 2248402-03-9
M. Wt: 286.287
InChI Key: SQSCLRCBEHPIPC-UHFFFAOYSA-N
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Description

3-Methyl-6-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid , also known as 6-Methylpyridine-2-carboxylic acid , is an organic compound belonging to the class of pyridinecarboxylic acids . It is a monocarboxylic derivative of pyridine, specifically the 2-pyridinecarboxylic acid isomer . This compound has garnered interest due to its potential applications in various fields.


Synthesis Analysis

The synthesis of this compound involves the use of pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst. In a multi-component reaction, aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles react regioselectively to produce pyrazolo[3,4-b]quinolinones. The yield of this synthesis ranges from 84% to 98% .


Molecular Structure Analysis

The molecular formula of this compound is C₇H₇NO₂ , with a molecular weight of 137.14 g/mol . Its structure consists of a pyridine ring with a carboxylic acid group at position 2 and a methyl group at position 6. The phenylmethoxycarbonylamino substituent is attached to the pyridine nitrogen.

Properties

IUPAC Name

3-methyl-6-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-7-8-12(16-13(10)14(18)19)17-15(20)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSCLRCBEHPIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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